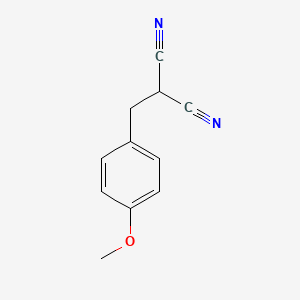

2-(4-Methoxybenzyl)malononitrile

Description

Contextualization within Malononitrile (B47326) Chemistry and Derivatives

Malononitrile and its derivatives are a cornerstone in organic synthesis, primarily due to the unique reactivity of the malononitrile scaffold. issr-journals.orgacs.org The core of malononitrile's utility lies in its active methylene (B1212753) group—a CH₂ group flanked by two electron-withdrawing nitrile (-C≡N) groups. researchgate.net This configuration makes the methylene protons significantly acidic, facilitating their removal by a base to form a stable carbanion. This reactivity allows malononitrile to serve as a potent nucleophile in a variety of carbon-carbon bond-forming reactions. researchgate.net

The versatility of malononitrile has led to the development of a vast library of derivatives, which are explored for applications ranging from pharmaceuticals to material science. ontosight.airesearchgate.net These derivatives are typically synthesized through reactions at the active methylene site. researchgate.net

2-(4-Methoxybenzyl)malononitrile is a prime example of a monosubstituted malononitrile derivative. In this compound, one of the acidic protons of the methylene group has been replaced by a 4-methoxybenzyl group. This substitution modifies the molecule's steric and electronic properties while retaining a reactive nitrile architecture, making it a valuable intermediate for synthesizing more complex molecular structures. organic-chemistry.org The presence of the methoxy (B1213986) group, an electron-donating group, on the phenyl ring can also influence the reactivity of the aromatic portion of the molecule.

Overview of Research Significance as a Synthetic Intermediate and Building Block

The research significance of this compound stems from its role as a versatile synthetic intermediate. It serves as a valuable building block for the construction of more complex organic molecules, including various heterocyclic compounds.

A common and efficient method for the synthesis of monosubstituted malononitriles like the title compound is the one-pot reductive alkylation of malononitrile with an appropriate aromatic aldehyde. organic-chemistry.org This process typically involves an initial Knoevenagel condensation between malononitrile and 4-methoxybenzaldehyde (B44291), catalyzed by a base, to form the unsaturated intermediate, 2-(4-methoxybenzylidene)malononitrile. organic-chemistry.orgresearchgate.net This is followed by a reduction step, for instance using sodium borohydride (B1222165), to yield the target saturated compound, this compound. organic-chemistry.org

As a building block, this compound offers multiple reaction pathways:

Reactions of the Nitrile Groups : The two nitrile groups can be hydrolyzed to carboxylic acids, reduced to primary amines, or participate in cycloaddition reactions to form heterocyclic rings.

Further Alkylation : The remaining acidic proton on the central carbon can potentially be removed to allow for the introduction of a second, different substituent, leading to the formation of unsymmetrically disubstituted malononitriles. organic-chemistry.org

The ability to use this compound to introduce the 4-methoxybenzyl moiety into larger, more intricate structures is of particular interest in medicinal chemistry, where this group is present in numerous biologically active molecules. ontosight.ai The strategic use of malononitrile derivatives in multicomponent reactions further highlights their importance in creating molecular diversity and synthesizing complex targets efficiently. acs.org For instance, malononitrile derivatives are key reactants in the synthesis of various heterocycles like pyran, pyridine, and chromene derivatives. researchgate.netresearchgate.net

Table of Mentioned Compounds

| Compound Name | CAS Number | Molecular Formula |

|---|---|---|

| This compound | 5553-92-4 | C₁₁H₁₀N₂O |

| Malononitrile | 109-77-3 | C₃H₂N₂ |

| 4-Methoxybenzaldehyde | 123-11-5 | C₈H₈O₂ |

| 2-(4-methoxybenzylidene)malononitrile | 2826-26-8 | C₁₁H₈N₂O |

| Sodium borohydride | 16940-66-2 | BH₄Na |

| 2-(4-Fluorobenzylidene)malononitrile | 2700-22-3 | C₁₀H₅FN₂ |

| 2-(4-chlorobenzylidene)malononitrile | 2700-21-2 | C₁₀H₅ClN₂ |

| 2-(4-bromobenzylidene)malononitrile | 2700-20-1 | C₁₀H₅BrN₂ |

| 2-(4-Methylbenzylidene)malononitrile | 2700-24-5 | C₁₁H₈N₂ |

| 2-(4-Nitrobenzylidene)malononitrile (B1204218) | 2700-23-4 | C₁₀H₅N₃O₂ |

| Ethyl cyanoacetate | 105-56-6 | C₅H₇NO₂ |

| Ethyl nitroacetate | 626-35-7 | C₄H₇NO₄ |

| trans-Cinnamaldehyde | 14371-10-9 | C₉H₈O |

| 2-Quinolinecarboxaldehyde | 579-60-2 | C₁₀H₇NO |

| 2-(3,4-dihydroxybenzylidene)malononitrile | 90686-10-3 | C₁₀H₆N₂O₂ |

Structure

3D Structure

Properties

IUPAC Name |

2-[(4-methoxyphenyl)methyl]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-14-11-4-2-9(3-5-11)6-10(7-12)8-13/h2-5,10H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

COBXCBXJIZCGGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CC(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80377323 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5553-92-4 | |

| Record name | 2-(4-methoxybenzyl)malononitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80377323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies

Synthesis of 2-(4-Methoxybenzylidene)malononitrile (Precursor to the Saturated Compound)

The primary method for synthesizing 2-(4-methoxybenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the condensation of an aldehyde or ketone with a compound containing an active methylene (B1212753) group, catalyzed by a basic or acidic catalyst. In this specific case, 4-methoxybenzaldehyde (B44291) reacts with malononitrile (B47326).

The Knoevenagel condensation for preparing 2-(4-methoxybenzylidene)malononitrile has been extensively studied using a variety of catalytic systems. These systems are designed to enhance reaction rates, improve yields, and promote environmentally benign conditions.

The choice of catalyst plays a pivotal role in the efficiency and outcome of the Knoevenagel condensation. Researchers have explored a range of catalysts, from simple inorganic bases to more complex ionic liquids and solid-supported systems.

Knoevenagel Condensation Approaches

Catalytic Systems and Mechanistic Investigations

Inorganic Bases (e.g., lithium hydroxide (B78521) monohydrate, potassium hydroxide, sodium hydroxide, zinc oxide)

Inorganic bases are commonly employed as catalysts in the Knoevenagel condensation due to their availability and effectiveness. researchgate.net

Lithium hydroxide monohydrate (LiOH·H₂O) has been identified as a "dual activation" catalyst. researchgate.net It is proposed that the hydroxide ion deprotonates malononitrile to form a reactive enolate. Simultaneously, the lithium cation coordinates with the carbonyl oxygen of 4-methoxybenzaldehyde, increasing its electrophilicity and making it more susceptible to nucleophilic attack by the enolate. researchgate.net This dual role facilitates the condensation reaction, leading to high yields of 2-(4-methoxybenzylidene)malononitrile. researchgate.net

Potassium hydroxide (KOH) and Sodium hydroxide (NaOH) are also effective catalysts for this transformation. researchgate.net Their basicity allows for the deprotonation of malononitrile, initiating the condensation cascade.

Zinc oxide (ZnO) has been utilized as a heterogeneous catalyst, offering advantages in terms of catalyst recovery and reuse. researchgate.net

Table 1: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile using Inorganic Base Catalysts

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| LiOH·H₂O | Ethanol | Room Temp | 30 min | 92 | researchgate.net |

| KOH | Aqueous | Room Temp | 2-3 h | 95 | researchgate.net |

| NaOH | Aqueous | Room Temp | 2-3 h | 95 | researchgate.net |

| ZnO | Ethanol | Reflux | 5 h | 88 | researchgate.net |

Organic Amine Catalysts (e.g., triethylamine (B128534), piperidine)

Organic amines are another class of widely used catalysts for the Knoevenagel condensation. researchgate.net Their basicity and nucleophilicity contribute to their catalytic activity.

Triethylamine (NEt₃) , a tertiary amine, functions as a Brønsted base, abstracting a proton from malononitrile to generate the carbanion necessary for the condensation. rsc.org

Piperidine (B6355638) , a secondary amine, is a classic catalyst for this reaction. organicreactions.org The mechanism is believed to involve the formation of an iminium ion intermediate from the reaction of piperidine with the aldehyde. This iminium ion is more electrophilic than the aldehyde itself, thus accelerating the reaction with the malononitrile anion.

Table 2: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile using Organic Amine Catalysts

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Triethylamine | Toluene | Room Temp | Not Specified | High | rsc.org |

| Piperidine | Ethanol | Room Temp | 2 h | 94 | organicreactions.org |

Ionic Liquids and Solid-Supported Catalysts

In the quest for greener and more sustainable chemical processes, ionic liquids and solid-supported catalysts have emerged as attractive alternatives. researchgate.net

Ionic liquids , such as 2-hydroxyethylammonium acetate, have been used as catalysts, often under solvent-free conditions. researchgate.net They can act as both the catalyst and the reaction medium, simplifying work-up procedures. Task-specific ionic liquids, where a basic moiety like a Hünig's base is tethered to the ionic liquid structure, have also been developed to enhance catalytic activity. capes.gov.br

Solid-supported catalysts offer the benefits of easy separation and recyclability. researchgate.net Examples include alum [KAl(SO₄)₂·12H₂O] in an aqueous medium, which has been shown to be an effective and environmentally friendly catalyst. rasayanjournal.co.in Metal-organic frameworks (MOFs) have also been investigated as catalysts for this reaction. nih.govresearchgate.net

Table 3: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile using Ionic Liquids and Solid-Supported Catalysts

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| 2-Hydroxyethylammonium acetate | Solvent-free | 60 | 10 min | 98 | researchgate.net |

| Alum [KAl(SO₄)₂·12H₂O] | Water | Room Temp | 15 min | 98 | rasayanjournal.co.in |

| NiCu@MWCNT | Water/Methanol | Room Temp | 10 min | 96 | nih.govresearchgate.net |

Brønsted Acid Catalysis (e.g., acetic acid, sulfamic acid, lemon juice)

While base catalysis is more common, Brønsted acids can also promote the Knoevenagel condensation.

Acetic acid in combination with an amine like triethylamine can form a catalytic system. rsc.org The acid can activate the aldehyde carbonyl group towards nucleophilic attack.

Sulfamic acid has been explored as an efficient and recyclable solid acid catalyst for this reaction.

Natural acid sources like lemon juice have also been demonstrated as effective and green catalysts, likely due to the presence of citric acid.

A study utilizing a bifunctional catalyst containing both Brønsted acid and base sites (melaminium-based) has shown efficacy in a cascade reaction involving deacetalization followed by Knoevenagel condensation. nih.gov

Table 4: Knoevenagel Condensation of 4-Methoxybenzaldehyde and Malononitrile using Brønsted Acid Catalysts

| Catalyst | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Reference |

| Acetic Acid/Triethylamine | Toluene | Room Temp | Not Specified | High | rsc.org |

| Melaminium-based bifunctional catalyst | Water | Room Temp | 1 h | Not specified for this specific substrate | nih.gov |

Dual Activation Catalysis

A notable advancement in the synthesis of arylidenemalononitriles, including 2-(4-methoxybenzyl)malononitrile, is the use of dual activation catalysis. This approach involves a catalyst that concurrently activates both the active methylene compound (malononitrile) and the carbonyl compound (4-methoxybenzaldehyde).

Lithium hydroxide monohydrate (LiOH·H₂O) has been identified as a novel and effective "dual activation" catalyst for this transformation. researchgate.nettandfonline.com The proposed mechanism suggests a twofold role for the catalyst. First, the hydroxide ion (OH⁻) deprotonates the malononitrile, generating a reactive enolate intermediate. Simultaneously, the lithium cation (Li⁺) coordinates to the oxygen atom of the aldehyde's carbonyl group. This coordination increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the malononitrile enolate. tandfonline.com This synergistic activation facilitates the condensation reaction under mild conditions, often in aqueous media at room temperature, leading to excellent yields in remarkably short reaction times. tandfonline.com

Heterogeneous Catalysis

Heterogeneous catalysts are prized in chemical synthesis for their ease of separation from the reaction mixture, potential for recyclability, and contribution to greener chemical processes. Several types of heterogeneous catalysts have been successfully employed for the Knoevenagel condensation to produce related benzylidenemalononitrile (B1330407) derivatives.

One example involves the use of monodisperse nickel/copper nanohybrids supported on multi-walled carbon nanotubes (NiCu@MWCNT). nih.gov These bimetallic heterogeneous catalysts have demonstrated high catalytic performance under mild conditions. nih.gov Another effective system utilizes Metal-Organic Frameworks, such as MOF-5, which can catalyze the condensation of aromatic aldehydes and malononitrile under solvent-free conditions. chemmethod.com The mechanism proposed for MOF-5 involves the framework's metal centers binding to the carbonyl oxygen, thereby activating the aldehyde for the Knoevenagel condensation. chemmethod.com

Furthermore, nitrogen-rich porous organic polymers (TPOP) have been developed as metal-free organocatalysts. These polymers, featuring abundant basic nitrogen sites on their surface, effectively catalyze three-component condensation reactions to form chromene derivatives from aldehydes, malononitrile, and phenols, under both solvent-free and aqueous conditions. rsc.org A key advantage of these solid catalysts is their stability and reusability over multiple reaction cycles without a significant loss of activity. chemmethod.comrsc.org

Reaction Conditions and Methodologies

The conditions under which the synthesis is performed are critical to its efficiency and environmental impact. Research has focused on greener alternatives to traditional organic solvents and energy sources.

Solvent-Free Conditions

Performing reactions under solvent-free conditions represents a significant step in green chemistry, as it reduces waste and eliminates the need for potentially toxic and volatile organic solvents. orgchemres.org The Knoevenagel condensation for producing related compounds has been effectively carried out by heating a mixture of the reactants in the presence of a catalyst without any solvent.

For instance, the synthesis of 2-amino-4H-chromene derivatives, which involves the initial formation of a benzylidenemalononitrile intermediate, has been successfully achieved using catalysts like MOF-5 or nitrogen-rich porous organic polymers at elevated temperatures (e.g., 80 °C) under solvent-free conditions. chemmethod.comrsc.org This approach not only simplifies the reaction setup and workup but also often leads to high yields of the desired product. chemmethod.comorgchemres.org

Aqueous Media

Water is an ideal solvent for green chemistry due to its non-toxic, non-flammable, and abundant nature. The synthesis of this compound has been shown to be highly efficient in aqueous media. tandfonline.comrasayanjournal.co.in Using catalysts like lithium hydroxide monohydrate (LiOH·H₂O) or alum [KAl(SO₄)₂·12H₂O], the reaction between 4-methoxybenzaldehyde and malononitrile proceeds smoothly in water. tandfonline.comrasayanjournal.co.in

In one study, using a catalytic amount of LiOH·H₂O in water at room temperature yielded the product in just one minute. tandfonline.com Similarly, using alum as a catalyst in water at 60°C also produced a high yield of 2-(4-methoxybenzylidene)malononitrile. rasayanjournal.co.in Reactions have also been performed in mixed aqueous systems, such as water/ethanol, with modified biopolymer catalysts. nih.gov These methods highlight the feasibility of replacing traditional organic solvents with water, thereby reducing the environmental footprint of the synthesis.

Microwave-Assisted Synthesis

Microwave irradiation has emerged as a powerful tool in organic synthesis, offering significant reductions in reaction times, increased yields, and often cleaner reaction profiles compared to conventional heating methods. scispace.comnih.gov The application of microwave energy can accelerate the Knoevenagel condensation. researchgate.net

While specific data for the microwave-assisted synthesis of this compound is part of a broader trend, studies on related multicomponent reactions demonstrate the power of this technique. For example, the synthesis of various heterocyclic compounds using aldehydes and active methylene compounds under microwave irradiation has been shown to be highly efficient. scispace.comnih.govnih.gov These protocols often result in significantly shorter reaction times—minutes instead of hours—and high product yields, showcasing the potential of microwave assistance as a green and efficient methodology. scispace.comnih.gov

Optimization of Reaction Parameters (e.g., temperature, time, catalyst loading)

Optimizing reaction parameters is crucial for maximizing yield and minimizing costs and energy consumption. Key parameters for the synthesis of this compound include temperature, reaction time, and the amount of catalyst used.

Catalyst Loading: Studies on the LiOH·H₂O catalyzed synthesis in water found that a catalyst loading of 5 mol% was optimal. tandfonline.com Increasing the catalyst amount did not significantly improve the yield, demonstrating that a small catalytic quantity is sufficient to drive the reaction efficiently. tandfonline.com For heterogeneous catalysts like MOF-5, optimization experiments also seek the lowest possible catalyst loading without compromising the yield or reaction time. chemmethod.com

Temperature: The Knoevenagel condensation can often be performed at room temperature, particularly in aqueous media with an efficient catalyst like LiOH·H₂O. tandfonline.com However, for solvent-free reactions or with less reactive substrates, elevated temperatures (e.g., 60-80 °C) are often employed to ensure a reasonable reaction rate and high conversion. chemmethod.comrsc.orgrasayanjournal.co.in For instance, the synthesis of chromenes under solvent-free conditions using a TPOP-2 organocatalyst showed that the yield increased with temperature, with 80 °C being identified as the optimum. rsc.org

Reaction Time: Reaction times are highly dependent on the other parameters. With highly active catalytic systems like LiOH·H₂O in water, the reaction can be completed in as little as one minute. tandfonline.com Heterogeneous catalysis under solvent-free or aqueous conditions can range from several minutes to a few hours. nih.govchemmethod.com The use of microwave irradiation can dramatically shorten these times. scispace.comnih.gov

The table below summarizes findings from various studies on the synthesis of benzylidenemalononitrile derivatives, illustrating the impact of different reaction conditions.

| Catalyst | Solvent/Condition | Temperature (°C) | Time | Yield (%) | Reference Compound |

|---|---|---|---|---|---|

| LiOH·H₂O (5 mol%) | Water | Room Temp | 1 min | 87% | 2-(4-methoxybenzylidene)malononitrile |

| Alum (20 mol%) | Water | 60 | - | 96% | 2-(4-methoxybenzylidene)malononitrile |

| NiCu@MWCNT | H₂O/CH₃OH (1:1) | 25 | 10 min | 96% | 2-(3,4,5-trimethoxybenzylidene)malononitrile |

| MOF-5 | Solvent-Free | 80 | 15 min | 95% | 2-Amino-4-(4-chlorophenyl)-4H-chromene (via intermediate) |

| TPOP-2 | Solvent-Free | 80 | 6 h | 88% | 2-Amino-4-(4-chlorophenyl)-7-hydroxy-4H-chromene (via intermediate) |

Other Routes to 4-Methoxybenzylidene-Containing Malononitrile Scaffolds

The primary and most efficient route to 2-(4-methoxybenzylidene)malononitrile is the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of an active methylene compound, in this case, malononitrile, with an aldehyde, 4-methoxybenzaldehyde. researchgate.netoncotarget.com The reaction is widely employed due to its efficiency and the high yields of the resulting arylidenemalononitriles. gre.ac.uk

Various catalytic systems have been developed to optimize this condensation, often focusing on mild conditions and environmentally friendly ("green") solvents like water or ethanol. researchgate.netrasayanjournal.co.in The choice of catalyst and reaction conditions can significantly influence the reaction time and yield. For instance, using lithium hydroxide monohydrate (LiOH·H₂O) as a "dual activation" catalyst in water provides excellent yields in very short reaction times. gre.ac.uk Similarly, alum [KAl(SO₄)₂·12H₂O] has been demonstrated as an effective catalyst in aqueous media. rasayanjournal.co.in

| Catalyst | Solvent | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| LiOH·H₂O | Water | 40-50°C | Good | gre.ac.uk |

| Alum [KAl(SO₄)₂·12H₂O] | Water | 60°C | Not Specified | rasayanjournal.co.in |

| Piperidine | Ethanol | Not Specified | ~49% | |

| Phosphorus pentoxide | Ethanol | Reflux | 68% | |

| Molecular Complex (MP(DNP)) | Ethanol | Room Temp | 95% | oncotarget.com |

Synthesis of this compound via Reduction of 2-(4-Methoxybenzylidene)malononitrile

The conversion of 2-(4-methoxybenzylidene)malononitrile to this compound involves the selective reduction of the activated carbon-carbon double bond (C=C) without affecting the two nitrile (-CN) groups or the aromatic ring. This can be achieved through both biocatalytic and chemical methods.

Biocatalysis, utilizing enzymes or whole microbial cells, offers a green and highly selective alternative to traditional chemical reductions. Ene-reductases are enzymes that catalyze the asymmetric reduction of activated C=C bonds, found in compounds like benzylidene malononitriles.

Whole-cell biotransformations are advantageous as they provide the necessary enzymes and cofactor regeneration systems in their natural cellular environment. Research has shown that the whole cells of the fungus Penicillium citrinum can effectively catalyze the reduction of 2-(4-methoxybenzylidene)malononitrile to this compound, achieving a high yield of 84%. This method represents an environmentally benign pathway to the target compound. Biphasic reaction systems, for example using a phosphate (B84403) buffer and an organic solvent like n-hexane, have been successfully employed with fungal hyphae to reduce various unsaturated compounds. chemrxiv.org

A key advantage of biocatalytic reductions is their high chemo- and regioselectivity. In the case of 2-(4-methoxybenzylidene)malononitrile, the ene-reductase enzyme specifically targets the electron-deficient C=C double bond for reduction. This selectivity is crucial as it leaves the nitrile functional groups and the aromatic methoxy (B1213986) group intact. For example, in the reduction of 2-(4-nitrobenzylidene)malononitrile (B1204218) using certain cobalt complexes, the nitro group is selectively reduced to an amine while the C=C double bond and the nitrile groups remain unaffected, highlighting how specific catalysts can target different functional groups. researchgate.net Ene-reductases, however, are primed to selectively reduce the activated alkene bond. chemrxiv.org

The electronic properties of substituents on the aromatic ring can influence the efficiency of the reduction. The C=C bond in benzylidene malononitriles is "activated" by the two electron-withdrawing nitrile groups, making it susceptible to reduction. The 4-methoxy group on the benzylidene moiety is an electron-donating group. In the synthesis of the precursor, aldehydes with electron-releasing groups tend to react slower than those with electron-withdrawing groups. rasayanjournal.co.in For the reduction step, the electron density at the double bond, modulated by such substituents, can affect the rate and yield of the bioreduction. While electron-withdrawing groups generally make the alkene more electrophilic and thus more reactive towards reduction, electron-donating groups, like the methoxy group, can decrease the reaction rate. Despite this, the reduction of 2-(4-methoxybenzylidene)malononitrile proceeds in high yield, indicating that the activation provided by the two nitrile groups is sufficient to ensure efficient enzymatic reduction.

Conventional chemical methods are also widely used for the reduction of activated alkenes. These methods include catalytic hydrogenation and transfer hydrogenation.

Catalytic Hydrogenation: This method typically involves the use of hydrogen gas (H₂) and a metal catalyst such as Palladium on carbon (Pd/C) or Platinum(IV) oxide (PtO₂). It is a powerful method for reducing C=C double bonds.

Transfer Hydrogenation: This technique avoids the need for high-pressure hydrogen gas by using a hydrogen-donor molecule in the presence of a transition metal catalyst. Common hydrogen donors include formic acid, isopropanol, and hydrazine. nih.gov For electron-deficient alkenes, this method can be highly effective under mild conditions. nih.gov

Sodium Borohydride (B1222165) (NaBH₄): Sodium borohydride is a milder and more selective reducing agent than lithium aluminum hydride (LiAlH₄). umass.edu While it is primarily used to reduce aldehydes and ketones, it can also reduce activated C=C double bonds, such as those found in benzylidene malononitriles, particularly when used with a catalyst or under specific conditions. umass.eduyoutube.com For instance, NaBH₄ in conjunction with a copper catalyst has been used to reduce acrylates. youtube.com

Photocatalytic Reduction: An emerging method involves the use of photoredox catalysis. A recent study demonstrated an efficient formal hydrogenation of electron-deficient alkenes using a Hantzsch ester as a hydrogen atom transfer (HAT) agent under visible light irradiation. gre.ac.uk This approach is notable for its mild conditions and good functional group tolerance. gre.ac.uk

| Methodology | Reagents/Catalyst | Key Features | Reference |

|---|---|---|---|

| Whole-Cell Biotransformation | Penicillium citrinum | High yield (84%), environmentally friendly, high selectivity. | |

| Transfer Hydrogenation | Various (e.g., HCOOH, i-PrOH) with metal catalyst (e.g., Ni, Ir) | Avoids H₂ gas, mild conditions, broad substrate scope. | nih.gov |

| Sodium Borohydride Reduction | NaBH₄, often with a co-catalyst | Selective reduction of activated alkenes. | umass.eduyoutube.com |

| Photocatalytic Reduction | Hantzsch ester, photoredox catalyst | Mild conditions, driven by light, good functional group tolerance. | gre.ac.uk |

Chemical Reactivity and Transformations

Nucleophilic Addition Reactions

The presence of two electron-withdrawing nitrile groups significantly increases the acidity of the methine proton in 2-(4-methoxybenzyl)malononitrile, facilitating the formation of a stabilized carbanion. This carbanion is a potent nucleophile and readily participates in addition reactions to electrophilic double bonds.

Michael Addition Reactions of Malononitrile (B47326) and Its Derivatives

The Michael addition, or conjugate addition, is a cornerstone reaction for malononitrile and its derivatives. In this reaction, the nucleophilic carbanion generated from the malononitrile compound adds to an α,β-unsaturated carbonyl compound or other electron-deficient alkene (a Michael acceptor). This reaction is a powerful tool for forming new carbon-carbon bonds. mdpi.combyjus.com

Asymmetric Michael additions have been extensively developed to control the stereochemistry of the newly formed chiral centers. The employment of malononitrile for asymmetric Michael addition has garnered significant attention because its nitrile groups can be efficiently converted into other valuable functionalities. mdpi.com These reactions typically involve the use of chiral catalysts to induce enantioselectivity, leading to the formation of optically active products. mdpi.comrsc.org The reaction of malononitrile with α,β-unsaturated ketones, such as chalcones, is a well-established method for synthesizing chiral γ-cyano carbonyl compounds. mdpi.comrsc.org High yields and excellent enantioselectivities (ee) are often achieved under mild reaction conditions. mdpi.comsemanticscholar.org

For instance, the highly enantioselective Michael addition of malononitrile to both acyclic and cyclic α,β-unsaturated ketones has been successfully developed, yielding the desired adducts with enantioselectivities ranging from 83–97% ee. rsc.org

A diverse array of catalyst systems has been employed to facilitate the Michael addition of malononitrile derivatives, with a strong focus on achieving high enantioselectivity in asymmetric variants. These catalysts can be broadly categorized into organocatalysts and metal-based catalysts.

Organocatalysts:

Squaramides: Chiral squaramide catalysts, particularly those derived from cinchona alkaloids or natural products like rosin, have proven highly effective. mdpi.comresearchgate.net These bifunctional catalysts can activate both the malononitrile nucleophile and the chalcone electrophile through hydrogen bonding, leading to high yields and enantioselectivities (up to 99% yield and 90% ee) with low catalyst loadings (e.g., 0.3 mol%). mdpi.com

Proline: L-proline and its derivatives are widely used organocatalysts in asymmetric synthesis, including Michael additions.

Cinchona Alkaloid Derivatives: Simple catalysts like quinine, when complexed with a Lewis acid such as Al(OiPr)₃, can effectively catalyze the enantioselective Michael addition of malononitrile to chalcones. semanticscholar.orgrsc.org Other derivatives, such as primary amines derived from quinidine and specific ureas, also serve as potent catalysts. rsc.orgbuchler-gmbh.com

Base Catalysts:

Inorganic Bases: Simple inorganic bases like potassium carbonate (K₂CO₃) are used to deprotonate malononitrile, generating the required nucleophile for the addition.

Organic Bases: Triethylamine (B128534) is a common organic base used to promote the reaction.

Tetrabutylammonium Fluoride (TBAF): TBAF can also serve as a catalyst for these transformations.

Other Systems:

Lipases: Certain enzymes, like lipases, can be used as biocatalysts for Michael additions, offering an environmentally friendly catalytic approach.

Rare-Earth Metal Amides: The combination of rare-earth metal amides (e.g., La[N(SiMe₃)₂)₃]) with chiral phenoxy-functionalized ligands has been shown to be an optimal system for the catalytic enantioselective Michael addition of malononitrile to α,β-unsaturated ketones, providing β-carbonyl dinitriles in excellent yields and high enantioselectivities. acs.org

| Catalyst System | Michael Acceptor Example | Yield | Enantioselectivity (ee) | Reference |

|---|---|---|---|---|

| Rosin-Derived Bifunctional Squaramide | trans-Chalcone | up to 99% | up to 90% | mdpi.com |

| Quinine-Al(OiPr)₃ Complex | Chalcones | High | High | semanticscholar.org |

| Quinidine-Derived Primary Amine | α,β-Unsaturated Ketones | - | 83-97% | rsc.org |

| La[N(SiMe₃)₂]₃ + Chiral TsDPEN Ligand | α,β-Unsaturated Ketones | Excellent | Good to High | acs.org |

| N-[3,5-bis(trifluoromethyl)phenyl]-N′-(9R)-cinchonan-9-yl-urea | 2-enoylpyridines | - | Highly enantioselective | buchler-gmbh.com |

The fundamental mechanism of the Michael addition involves three key steps:

Carbanion Formation: A base removes the acidic proton from the α-carbon of the malononitrile derivative, creating a resonance-stabilized carbanion (enolate). byjus.com

Nucleophilic Attack: The generated carbanion acts as a nucleophile and attacks the β-carbon of the α,β-unsaturated system (the Michael acceptor) in a 1,4-conjugate addition. This step forms a new carbon-carbon bond and results in a new enolate intermediate. byjus.comnih.gov

Protonation: The enolate intermediate is protonated by the conjugate acid of the base or by a proton source added during workup, yielding the final Michael adduct. byjus.com

In catalyzed asymmetric versions, the mechanism is more intricate. For example, with bifunctional squaramide catalysts, a proposed mechanism involves a dual-activation mode. The squaramide's hydrogen-bond donor sites (N-H groups) are believed to activate the Michael acceptor (e.g., chalcone) by coordinating with its carbonyl oxygen. Simultaneously, the basic site of the catalyst deprotonates the malononitrile, bringing the two reactants into close proximity within a chiral environment to facilitate a stereoselective C-C bond formation. mdpi.com

Cycloaddition Reactions

Malononitrile and its derivatives, particularly the ylidene form (e.g., 2-(4-methoxybenzylidene)malononitrile), can act as dienophiles or participate in other cycloaddition reactions to form cyclic structures. These reactions are powerful methods for constructing four-, five-, and six-membered rings. libretexts.org

Common cycloaddition reactions include:

[4+2] Cycloadditions (Diels-Alder Reactions): In these reactions, an electron-deficient alkene, such as an arylidenemalononitrile, can react with a diene to form a six-membered ring. libretexts.org Organocatalyzed [4+2] cycloaddition reactions between isatylidene malononitrile and α,β-unsaturated ketones have been developed using L-proline as a catalyst to access complex spiro[cyclohexanone]oxindole derivatives. rsc.org

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are effective for synthesizing strained four-membered rings. libretexts.org Additionally, ketenes can undergo thermal [2+2] cycloadditions with activated alkenes. libretexts.org

Annulation and Heterocyclic Synthesis Incorporating Malononitrile Derivatives

Malononitrile and its derivatives are exceptionally versatile building blocks for the synthesis of a wide range of heterocyclic compounds due to the reactivity of the methylene (B1212753) group and the ability of the nitrile groups to participate in cyclization reactions. acs.orgnih.gov

The synthesis often begins with a Knoevenagel condensation between an aldehyde (like 4-methoxybenzaldehyde) and malononitrile to form the corresponding 2-(4-methoxybenzylidene)malononitrile. This activated alkene is a key intermediate for various annulation reactions.

Common heterocyclic systems synthesized from malononitrile derivatives include:

Pyridines: Multicomponent reactions involving an aldehyde, malononitrile, and a third component like 4-aminocoumarin can produce complex fused pyridine systems, such as chromeno[b]pyridines. nih.gov

Pyrimidines: Malononitrile is a key starting material in the one-pot synthesis of various pyrimidine scaffolds. nih.gov For example, novel 2-(tetrahydropyrimidin-2-ylidene)malononitrile derivatives can be synthesized through the cyclocondensation of 2-[bis(methylthio)methylene]malononitrile with diamines. tsijournals.com

Thiophenes: The Gewald reaction, a multicomponent reaction between a ketone or aldehyde, malononitrile, and elemental sulfur in the presence of a base, is a classic method for synthesizing 2-aminothiophenes. nih.gov

These reactions highlight the utility of malononitrile derivatives as precursors for constructing diverse and complex molecular architectures, which are of significant interest in medicinal chemistry and materials science.

Synthesis of Pyridine Derivatives

The synthesis of pyridine derivatives from malononitrile precursors is a well-established area of heterocyclic chemistry. While specific examples detailing the use of this compound are not extensively documented in readily available literature, the general reactivity of the malononitrile moiety provides a clear indication of its potential in forming pyridine rings. Typically, these syntheses involve the condensation of a malononitrile derivative with a 1,3-dicarbonyl compound or its equivalent, often in the presence of a base or acid catalyst.

One common strategy involves the reaction of a β-enaminonitrile with a malononitrile derivative. The enaminonitrile acts as a four-atom component, while the malononitrile provides the remaining two atoms to complete the pyridine ring. The reaction proceeds through a series of condensation and cyclization steps, ultimately leading to a substituted pyridine. Given the structure of this compound, its reaction with a suitable β-enaminonitrile would be expected to yield a pyridine derivative bearing a 4-methoxybenzyl group.

Another approach is the Hantzsch-type synthesis, which traditionally involves the condensation of an aldehyde, two equivalents of a β-ketoester, and ammonia. A modified version of this reaction can utilize a malononitrile derivative in place of one of the β-ketoesters. In this scenario, this compound could react with an aldehyde and a β-ketoester in the presence of an ammonia source to construct the dihydropyridine ring, which can then be oxidized to the corresponding pyridine.

The following table summarizes a generalized reaction for the synthesis of a pyridine derivative, which could be adapted for this compound.

| Reactants | Catalyst/Conditions | Product |

| This compound, β-Enaminonitrile | Base (e.g., piperidine), Reflux | 2,6-Diamino-4-(4-methoxyphenyl)pyridine-3,5-dicarbonitrile derivative |

| This compound, Aldehyde, β-Ketoester, Ammonium acetate | Acetic acid, Reflux | 1,4-Dihydropyridine derivative |

Synthesis of Pyran Derivatives

The synthesis of pyran derivatives, particularly 4H-pyrans, is a common transformation involving malononitrile and its derivatives. These reactions are typically multicomponent condensations that are efficient and atom-economical. The reaction of this compound with various carbonyl compounds in the presence of a suitable catalyst can lead to a diverse range of pyran structures.

A widely employed method is the three-component reaction of an aldehyde, malononitrile, and a C-H activated acidic compound such as a β-ketoester or a 1,3-diketone. In the context of this compound, this compound itself is generated in situ from 4-methoxybenzaldehyde (B44291) and malononitrile. This intermediate then reacts with another active methylene compound to form the pyran ring. For instance, the reaction of 4-methoxybenzaldehyde, malononitrile, and 4-hydroxycoumarin in the presence of a catalyst like 1,4-diazabicyclo[2.2.2]octane (DABCO) results in the formation of a pyrano[3,2-c]chromene derivative. nih.gov

The general mechanism involves an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of the C-H activated acidic compound to the resulting benzylidenemalononitrile (B1330407) intermediate. Subsequent intramolecular cyclization and tautomerization yield the final 4H-pyran derivative. nih.gov

Below is a table summarizing the synthesis of a pyran derivative using a precursor to this compound.

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| 4-Methoxybenzaldehyde, Malononitrile, 4-Hydroxycoumarin | DABCO (10 mol%), Grinding, 10 min | 2-Amino-4-(4-methoxyphenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile | High |

Synthesis of Pyrazole Derivatives

Pyrazole derivatives are readily synthesized from malononitrile precursors through reactions with hydrazine and its derivatives. The reaction of this compound with hydrazine hydrate is a direct and efficient method for the preparation of 5-aminopyrazole-4-carbonitriles.

This transformation proceeds via a condensation-cyclization mechanism. The hydrazine initially adds to one of the cyano groups of the malononitrile derivative, followed by an intramolecular cyclization onto the other cyano group, leading to the formation of the pyrazole ring. The presence of the 4-methoxybenzyl group at the 3-position of the resulting pyrazole is a key structural feature.

Multicomponent reactions are also a powerful tool for the synthesis of more complex pyrazole-containing heterocycles. For example, a four-component reaction of an aldehyde (such as 4-methoxybenzaldehyde), malononitrile, a β-ketoester (like ethyl acetoacetate), and a hydrazine derivative can lead to the formation of pyranopyrazoles. nih.govresearchgate.net In this case, the pyrazolone is first formed in situ from the hydrazine and β-ketoester, which then reacts with the this compound (formed from the aldehyde and malononitrile) to yield the final product. tandfonline.com

The following table details a representative synthesis of a pyrazole derivative.

| Reactants | Catalyst/Conditions | Product |

| 4-Methoxybenzaldehyde, Malononitrile, Phenylhydrazine | Water extract of pomegranate ash (WEPA), Room Temperature | 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile |

| 4-Methoxybenzaldehyde, Malononitrile, Ethyl acetoacetate, Hydrazine hydrate | 1-(carboxymethyl)pyridinium iodide, 100 °C, Solvent-free | 6-Amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazole |

Synthesis of Benzimidazole Derivatives

Benzimidazole derivatives can be synthesized through the condensation of o-phenylenediamine with various carbonyl-containing compounds. While the direct reaction of this compound with o-phenylenediamine is not extensively reported, the synthesis of 2-(4-methoxyphenyl)-1H-benzimidazole is well-documented through the condensation of o-phenylenediamine with 4-methoxybenzaldehyde. nih.gov This suggests a plausible pathway where this compound could potentially serve as a precursor.

In a typical synthesis, o-phenylenediamine reacts with an aldehyde, in this case, 4-methoxybenzaldehyde, often in the presence of a catalyst and an oxidizing agent, to form the benzimidazole ring. The reaction proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to yield the final product. nih.gov

A related synthesis involves a copper-catalyzed three-component reaction of N-(2-aminophenyl)benzamide, a terminal alkyne, and a sulfonyl azide to produce 1,2-disubstituted benzimidazoles. While this method does not directly use this compound, it demonstrates a modern approach to synthesizing complex benzimidazole structures. nih.gov

The table below outlines a typical synthesis of a benzimidazole derivative that is structurally related to what might be expected from reactions involving this compound.

| Reactants | Catalyst/Conditions | Product | Yield (%) |

| N-phenyl-o-phenylenediamine, 4-Methoxybenzaldehyde | Ammonium acetate, Ethanol, 80°C, 1 h | 2-(4-Methoxyphenyl)-1-phenyl-1H-benzimidazole | 50 |

| N-(2-aminophenyl)benzamide, 4-ethynylanisole, Tosylazide | CuI, Et3N, CHCl3, 80 °C, 3.5 h | (2-(4-Methoxybenzyl)-1H-benzo[d]imidazol-1-yl)(phenyl)methanone | 92 |

Synthesis of Pyrrolidine Derivatives

The synthesis of pyrrolidine derivatives often involves 1,3-dipolar cycloaddition reactions between an azomethine ylide and a suitable dipolarophile. The electron-deficient double bond in this compound makes it an excellent candidate to act as a dipolarophile in such reactions.

Azomethine ylides can be generated in situ from various precursors, such as the thermal or photochemical ring-opening of aziridines or from the condensation of an α-amino acid with an aldehyde or ketone. The subsequent [3+2] cycloaddition with this compound would lead to the formation of a highly functionalized pyrrolidine ring. The reaction is often stereospecific, allowing for the control of the relative stereochemistry of the newly formed stereocenters.

While specific examples utilizing this compound are not abundant in the literature, the general reactivity of activated alkenes in these cycloadditions is well-established. The resulting pyrrolidine would contain the 4-methoxybenzyl group and two cyano groups, providing ample opportunities for further synthetic transformations.

A generalized reaction scheme for the synthesis of a pyrrolidine derivative is presented below.

| Reactants | Conditions | Product |

| This compound, Azomethine ylide (from an α-amino acid and an aldehyde) | Heat or light | Substituted pyrrolidine-3,3-dicarbonitrile |

Synthesis of Thiophene Derivatives (e.g., Gewald reaction)

The Gewald reaction is a powerful and versatile multicomponent reaction for the synthesis of 2-aminothiophenes. organic-chemistry.org This reaction typically involves the condensation of a carbonyl compound, an active methylene nitrile (such as malononitrile), and elemental sulfur in the presence of a base. arkat-usa.org

In the context of this compound, it can act as the active methylene nitrile component. However, it is more common for the corresponding aldehyde, 4-methoxybenzaldehyde, to be used as the carbonyl component, which then reacts with malononitrile and sulfur in a one-pot synthesis. The reaction proceeds through an initial Knoevenagel condensation to form 2-(4-methoxybenzylidene)malononitrile as an intermediate. chemrxiv.org This intermediate then reacts with elemental sulfur and a base to form a thiolate, which subsequently undergoes intramolecular cyclization and tautomerization to yield the 2-aminothiophene product. arkat-usa.orgnih.gov

The reaction is highly efficient and allows for the introduction of a variety of substituents onto the thiophene ring. The use of this compound or its precursors leads to the formation of 2-amino-4-(4-methoxyphenyl)thiophene derivatives.

The following table summarizes a typical Gewald reaction.

| Reactants | Catalyst/Conditions | Product |

| Carbonyl compound (e.g., ketone), this compound, Elemental sulfur | Base (e.g., morpholine or diethylamine), Solvent (e.g., ethanol), Heat | 2-Amino-5-substituted-4-(4-methoxyphenyl)thiophene-3-carbonitrile |

Synthesis of Pyridazine Derivatives

The synthesis of pyridazine derivatives from malononitrile precursors is a known transformation in heterocyclic chemistry, although specific examples utilizing this compound are less common. Generally, the construction of the pyridazine ring involves the reaction of a 1,2-dicarbonyl compound or its equivalent with a hydrazine derivative, often followed by condensation with an active methylene compound.

One potential route could involve the reaction of this compound with a 1,2-dicarbonyl compound in the presence of hydrazine. This would constitute a multicomponent reaction where the hydrazine first condenses with the dicarbonyl compound to form a dihydropyridazine intermediate, which could then react with the active methylene group of this compound to form a more complex pyridazine derivative.

Another approach involves the reaction of an α,β-unsaturated nitrile, such as this compound, with a diazonium salt. The diazonium salt would act as the source of the two adjacent nitrogen atoms required for the pyridazine ring. The reaction would likely proceed through a Japp-Klingemann type reaction followed by cyclization.

A generalized synthetic scheme for pyridazine derivatives is presented below.

| Reactants | Conditions | Product |

| This compound, 1,2-Diketone, Hydrazine hydrate | Acid or base catalysis, Reflux | Substituted 4-(4-methoxybenzyl)pyridazine-5-carbonitrile |

Functionalization and Derivatization of this compound

The methine proton in this compound, located on the carbon atom between the two nitrile groups (the α-carbon), is highly acidic. This is due to the strong electron-withdrawing and resonance-stabilizing effects of the adjacent cyano groups. This acidity makes the α-carbon a nucleophilic center upon deprotonation, rendering it susceptible to reactions with various electrophiles, including halogens.

While specific studies on the halogenation of this compound are not prevalent, the reactivity can be inferred from the behavior of the parent compound, malononitrile, and other active methylene compounds. Malononitrile can be brominated with bromine in an aqueous solution to produce bromomalononitrile. orgsyn.org More advanced and selective brominating agents have also been developed. For example, monobromomalononitrile (MBM) itself has been reported as an efficient and regioselective agent for the monobromination of other active methylene compounds under mild conditions. rsc.org This suggests that this compound could be readily brominated at the α-position using standard brominating agents like N-bromosuccinimide (NBS) or bromine.

A related reaction involves the difunctionalization of β,β-dicyanostyrene (an oxidized relative of the target compound) with N-bromosuccinimide in methanol. This reaction yields 2-bromo-2-(methoxy(phenyl)methyl)malononitrile, demonstrating that the carbon bearing the dicyano groups is reactive towards electrophilic bromine addition when part of a double bond. mdpi.commdpi.com

Table 2: Halogenation of Active Methylene Compounds

| Substrate | Halogenating Agent | Product |

|---|---|---|

| Malononitrile | Bromine (Br₂) | Bromomalononitrile orgsyn.org |

| β,β-Dicyanostyrene | N-Bromosuccinimide (NBS) in Methanol | 2-Bromo-2-(methoxy(phenyl)methyl)malononitrile mdpi.commdpi.com |

| Various Active Methylene Compounds | Monobromomalononitrile (MBM) | α-Monobrominated product rsc.org |

Reactions with Nitrogen-Containing Compounds (e.g., benzotriazole)

The acidic C-H bond of the active methylene group in this compound allows it to participate in reactions with various nitrogen-containing compounds, often in the presence of an aldehyde. A relevant example is the Mannich reaction, where an active methylene compound, an aldehyde, and an amine or its derivative react to form a β-amino carbonyl compound.

In the context of benzotriazole, it is a versatile reagent in organic synthesis. Benzotriazole can react with aldehydes in the presence of an active methylene compound like this compound. The reaction likely proceeds through the initial formation of an N-(α-hydroxyalkyl)benzotriazole intermediate from the aldehyde and benzotriazole. semanticscholar.org This intermediate can then be activated to react with the carbanion generated from this compound, resulting in the substitution of the benzotriazole group and the formation of a new carbon-carbon bond. This type of reaction provides a pathway to further functionalize the α-position of the malononitrile derivative.

The nitrile groups in this compound can be hydrolyzed under either acidic or basic conditions to yield carboxylic acid derivatives. The hydrolysis typically proceeds in a stepwise manner.

Partial Hydrolysis: Under controlled conditions, one of the two nitrile groups can be hydrolyzed to a carboxamide group, forming 2-carbamoyl-3-(4-methoxyphenyl)propanenitrile, or further to a carboxylic acid group, yielding 3-cyano-3-(4-methoxyphenyl)propanoic acid.

Complete Hydrolysis: With harsher conditions, such as prolonged heating in strong acid or base, both nitrile groups are fully hydrolyzed to carboxylic acid functionalities. This transformation results in the formation of (4-methoxybenzyl)malonic acid.

This reactivity is a fundamental transformation of nitriles and provides a synthetic route from malononitrile derivatives to corresponding malonic acids, which are valuable intermediates in organic synthesis.

Table 3: Hydrolysis Pathway of this compound

| Reactant | Conditions | Intermediate Product | Final Product |

|---|---|---|---|

| This compound | Mild Acid/Base | 3-Cyano-3-(4-methoxyphenyl)propanoic acid | (4-Methoxybenzyl)malonic acid |

| This compound | Strong Acid/Base, Heat | Not isolated | (4-Methoxybenzyl)malonic acid |

C-H Activation and Cyanation Reactions

The term "C-H activation" in the context of this compound most directly refers to the deprotonation of the highly acidic methine C-H bond, which is the basis for its functionalization via halogenation and alkylation reactions as previously described.

More advanced C-H functionalization, particularly on the aromatic ring, catalyzed by transition metals is a broad field in modern organic chemistry. rsc.org While specific examples involving this compound are scarce, such transformations are theoretically possible.

Interestingly, in the context of "cyanation reactions," malononitrile and its derivatives can serve an unconventional role as a source of the cyano group. Instead of being cyanated, these molecules can act as cyanating agents in transition metal-catalyzed reactions. This process involves the cleavage of a C(sp³)–CN bond and the transfer of the cyanide group to another molecule, such as an aryl halide.

For instance, copper-catalyzed cyanations of aryl iodides using malononitrile as the cyanide donor have been reported. researchgate.net Similarly, nickel-catalyzed cyanations of aryl halides and triflates have been developed using sources like 2-methyl-2-phenylmalononitrile. snnu.edu.cn In these reactions, an arylnickel intermediate is proposed to add to a nitrile group of the malononitrile derivative, followed by a β-carbon elimination that cleaves the C-C bond and transfers the cyano group to the aryl ring. snnu.edu.cn This indicates a potential application for this compound as a cyano-transfer agent in cross-coupling reactions.

Table 4: Malononitriles as Cyanating Agents in Cross-Coupling Reactions

| Substrate | Cyano Source | Catalyst System | Product |

|---|---|---|---|

| Aryl Iodides | Malononitrile | Cu(OAc)₂, Ligand, Base | Aryl Nitrile researchgate.net |

| Aryl Halides/Triflates | 2-Methyl-2-phenylmalononitrile | Nickel Catalyst | Aryl Nitrile snnu.edu.cn |

| Aryl Halides/Triflates | Acetonitrile | Ni(MeCN)₆₂, Ligand | Aryl Nitrile nih.govmdpi.com |

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For 2-(4-Methoxybenzyl)malononitrile, both one-dimensional (¹H, ¹³C) and two-dimensional NMR analyses provide comprehensive structural data.

The ¹H NMR spectrum of this compound displays distinct signals that correspond to each unique proton environment in the molecule. The para-substituted aromatic ring gives rise to a characteristic AA'BB' splitting pattern, appearing as two distinct doublets. The aliphatic region contains signals for the benzylic and methine protons, whose coupling provides direct evidence of their connectivity. A sharp singlet confirms the presence of the methoxy (B1213986) group.

The expected chemical shifts (δ) and coupling constants (J) are detailed in the table below.

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Ar-H (ortho to -CH₂) | ~ 7.25 | d (doublet) | ~ 8.6 | 2H |

| Ar-H (ortho to -OCH₃) | ~ 6.90 | d (doublet) | ~ 8.6 | 2H |

| -CH(CN)₂ | ~ 4.45 | t (triplet) | ~ 7.5 | 1H |

| -O-CH ₃ | ~ 3.80 | s (singlet) | - | 3H |

| Ar-CH ₂- | ~ 3.25 | d (doublet) | ~ 7.5 | 2H |

Note: Data are based on typical values for the described structural motifs. The solvent is typically CDCl₃.

The ¹³C NMR spectrum provides information on all unique carbon atoms in the molecule. The key features include the two nitrile carbons in the downfield region, the six distinct aromatic carbons (four protonated and two quaternary), and the aliphatic carbons of the methoxy, benzylic, and methine groups.

Expected chemical shifts for the carbon atoms are listed in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) |

| C =O (Aromatic, C-OCH₃) | ~ 159.5 |

| C (Aromatic, C-CH₂) | ~ 127.0 |

| C H (Aromatic, ortho to -CH₂) | ~ 130.0 |

| C H (Aromatic, ortho to -OCH₃) | ~ 114.5 |

| -C ≡N | ~ 112.0 |

| -O-C H₃ | ~ 55.3 |

| Ar-C H₂- | ~ 35.0 |

| -C H(CN)₂ | ~ 27.5 |

Note: Data are based on typical values for the described structural motifs. The solvent is typically CDCl₃.

Two-dimensional NMR experiments are employed to confirm the assignments made in the 1D spectra and to establish the complete connectivity of the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, a key correlation would be observed between the benzylic protons (Ar-CH₂) at ~3.25 ppm and the methine proton (-CH(CN)₂) at ~4.45 ppm, confirming the benzyl-methine fragment. Correlations between the aromatic protons at ~7.25 ppm and ~6.90 ppm would also be present.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. It would show cross-peaks connecting the ¹H signals to their corresponding ¹³C signals: δ(H) 7.25 with δ(C) 130.0; δ(H) 6.90 with δ(C) 114.5; δ(H) 4.45 with δ(C) 27.5; δ(H) 3.80 with δ(C) 55.3; and δ(H) 3.25 with δ(C) 35.0.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range (2-3 bond) C-H correlations, which are crucial for connecting the molecular fragments. Key correlations would include:

The methoxy protons (δ ~3.80) to the quaternary aromatic carbon C-OCH₃ (δ ~159.5).

The benzylic protons (δ ~3.25) to the quaternary aromatic carbon C-CH₂ (δ ~127.0) and the methine carbon -CH(CN)₂ (δ ~27.5).

The methine proton (δ ~4.45) to the nitrile carbons (δ ~112.0) and the benzylic carbon (δ ~35.0).

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific vibrational frequencies. The spectrum of this compound is characterized by strong, sharp absorption from the nitrile groups and prominent bands corresponding to the ether linkage and the aromatic ring.

| Functional Group | Vibration Type | Wavenumber (cm⁻¹) | Intensity |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium |

| Aliphatic C-H | Stretch | 3000 - 2850 | Medium |

| Nitrile (C≡N) | Stretch | 2260 - 2240 | Strong, Sharp |

| Aromatic C=C | Stretch | 1610, 1515 | Strong to Medium |

| Asymmetric C-O-C | Stretch | ~ 1250 | Strong |

| Symmetric C-O-C | Stretch | ~ 1030 | Medium |

Computational Chemistry and Theoretical Studies

Reaction Mechanism Elucidation through Computational Modeling

The synthesis of 2-(4-Methoxybenzyl)malononitrile is typically achieved via the Knoevenagel condensation of 4-methoxybenzaldehyde (B44291) with malononitrile (B47326). Computational modeling, particularly using Density Functional Theory (DFT), is a powerful tool to investigate the intricate details of this reaction mechanism. Although specific computational studies exclusively on this compound are not extensively detailed in the reviewed literature, the general mechanism of the Knoevenagel condensation is well-established and can be computationally explored. tandfonline.comresearchgate.netnih.govorganic-chemistry.org

The reaction is generally base-catalyzed, and a proposed mechanism involves the following key steps that can be modeled:

Deprotonation of Malononitrile: The catalyst, typically a weak base like piperidine (B6355638) or triethylamine (B128534), abstracts an acidic proton from the active methylene (B1212753) group of malononitrile to form a resonance-stabilized carbanion (enolate). tandfonline.com Computational models can calculate the pKa of malononitrile and the proton affinity of the carbanion to assess the favorability of this step.

Nucleophilic Attack: The generated carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of 4-methoxybenzaldehyde. This step leads to the formation of a tetrahedral intermediate. DFT calculations can be employed to determine the activation energy barrier for this carbon-carbon bond formation, which is often the rate-determining step.

Protonation: The alkoxide intermediate is subsequently protonated, typically by the conjugate acid of the catalyst or a protic solvent, to form a β-hydroxy nitrile.

Dehydration: The final step involves the elimination of a water molecule from the β-hydroxy nitrile to yield the final product, this compound. The mechanism of this dehydration step can be computationally investigated to determine whether it proceeds through an E1cB or E2 pathway.

Theoretical studies on similar Knoevenagel condensations have utilized computational methods to map the potential energy surface of the reaction, identifying transition states and intermediates. acs.org For instance, in a related study on the piperidine-catalyzed Knoevenagel condensation of benzaldehyde and acetylacetone, theoretical calculations were used to obtain the free energy profile, revealing that the formation of an iminium ion had the highest energy barrier. acs.org Such computational approaches allow for the quantitative analysis of substituent effects. The electron-donating methoxy (B1213986) group on the benzaldehyde ring in the case of this compound synthesis would influence the electrophilicity of the carbonyl carbon and thereby the reaction kinetics, a phenomenon that can be precisely quantified through computational modeling.

Table 1: Key Steps in the Knoevenagel Condensation for Computational Analysis

| Step | Description | Computational Parameters to Investigate |

| 1 | Deprotonation of malononitrile | pKa of malononitrile, Proton affinity of the carbanion |

| 2 | Nucleophilic attack on 4-methoxybenzaldehyde | Activation energy barrier, Transition state geometry |

| 3 | Protonation of the alkoxide intermediate | Thermodynamic stability of the β-hydroxy nitrile |

| 4 | Dehydration to form the final product | Reaction pathway (E1cB vs. E2), Energy of the final product |

Molecular Dynamics Simulations (if applicable in broader malononitrile context)

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. While specific MD simulations focused solely on the isolated this compound molecule are uncommon, this methodology is highly relevant and widely applied in the broader context of malononitrile derivatives, particularly in understanding their interactions with biological macromolecules. researchgate.netacs.orgnih.gov

In studies involving benzylidenemalononitrile (B1330407) derivatives with potential biological activity, MD simulations are often employed to assess the stability of a ligand-protein complex predicted by molecular docking. researchgate.netacs.orgnih.gov For example, a 20 ns MD simulation was used to examine the behavior of a benzylidenemalononitrile derivative at the active binding site of a modeled protein. nih.gov Similarly, a 50 nanosecond MD simulation was performed to investigate the conformational stability of another derivative within the active site of a protein target at different temperatures. researchgate.net

The primary goal of these simulations is to observe the dynamic behavior of the ligand within the binding pocket and to calculate various parameters that indicate the stability of the interaction. Key analyses performed during MD simulations include:

Root Mean Square Deviation (RMSD): This parameter measures the average deviation of the protein-ligand complex from its initial docked conformation over time. A stable RMSD value suggests that the complex has reached equilibrium and the ligand is stably bound.

Root Mean Square Fluctuation (RMSF): RMSF is calculated for individual amino acid residues of the protein to identify flexible regions. This helps in understanding which parts of the protein are most affected by the binding of the ligand.

Hydrogen Bond Analysis: This analysis tracks the formation and breakage of hydrogen bonds between the ligand and the protein throughout the simulation, providing insights into the key interactions that stabilize the complex.

Although not directly applied to the isolated molecule, the principles of MD simulations are crucial for predicting how this compound might behave in a biological environment, for instance, if it were being investigated as a potential therapeutic agent. The insights gained from such simulations are instrumental in drug design and development.

Table 2: Application of Molecular Dynamics Simulations for Malononitrile Derivatives

| Simulation Parameter | Information Gained | Relevance to this compound |

| System Setup | A solvated protein-ligand complex in a simulation box. | Could be used to study the interaction of this compound with a specific biological target. |

| Simulation Time | Typically in the nanosecond to microsecond range. | Sufficient to observe the stability and dynamics of the binding interaction. |

| Key Analyses (RMSD, RMSF, H-bonds) | Stability of the complex, flexibility of the protein, key binding interactions. | Would provide a detailed understanding of the dynamic binding behavior of this compound. |

Advanced Research Applications As Building Blocks

Role as Versatile Organic Synthesis Intermediates

The chemical reactivity of 2-(4-Methoxybenzyl)malononitrile makes it a versatile intermediate for the synthesis of more complex molecular structures. The central carbon atom, positioned between two cyano groups, is characterized by acidic protons, rendering it a potent nucleophile upon deprotonation. This reactivity is the cornerstone of its utility in organic synthesis.

The compound is an ideal substrate for further alkylation reactions, allowing for the introduction of a second, different substituent on the central carbon. This stepwise approach enables the creation of unsymmetrically disubstituted malononitriles, which are valuable precursors for various applications, including agrochemicals and pharmaceuticals organic-chemistry.org.

Furthermore, the malononitrile (B47326) moiety is a classic participant in a variety of condensation and cyclization reactions to form diverse heterocyclic systems. Although the initial Knoevenagel condensation has already formed the benzyl (B1604629) substituent, the remaining active methylene (B1212753) proton allows it to react with various electrophiles. It serves as a key starting material for constructing complex molecules, including pyridines, pyrans, and thiophenes, which are core structures in many biologically active compounds researchgate.netnih.gov. For instance, malononitrile and its derivatives are fundamental reagents in multicomponent reactions like the Gewald reaction for synthesizing 2-aminothiophenes nih.govwikipedia.org. The presence of the nitrile groups also offers a handle for further chemical transformations, such as hydrolysis to carboxylic acids or reduction to amines, expanding its synthetic potential.

Table 1: Key Reactions Involving the Malononitrile Moiety

| Reaction Type | Reactant Class | Resulting Structure | Significance |

|---|---|---|---|

| Alkylation | Alkyl Halides | Unsymmetrically Disubstituted Malononitriles | Access to complex, non-symmetrical building blocks organic-chemistry.org. |

| Michael Addition | α,β-Unsaturated Carbonyls | 1,5-Dinitrile Compounds | Formation of new C-C bonds and functionalized chains nih.gov. |

| Gewald Reaction | Ketones/Aldehydes, Sulfur | Polysubstituted 2-Aminothiophenes | Efficient synthesis of important heterocyclic scaffolds nih.govwikipedia.org. |

| Thorpe-Ziegler Reaction | (Intramolecular) | Enaminonitriles / Cyclic Ketones | A method for ring formation, particularly for five- and six-membered rings. |

Precursors for Functional Materials Development

The electronic properties inherent to the this compound framework make it an excellent precursor for a variety of functional materials. The development of these materials often involves creating a conjugated system, typically by forming a double bond between the benzylic carbon and the malononitrile carbon, resulting in the corresponding 2-(4-methoxybenzylidene)malononitrile structure. This transformation establishes a donor-π-acceptor (D-π-A) architecture, where the methoxy-substituted phenyl ring acts as the electron donor and the dicyanomethylene group serves as a powerful electron acceptor. This "push-pull" electronic structure is fundamental to the properties of the materials discussed below.

The donor-acceptor structure derived from this compound is highly sought after in the design of materials for optoelectronics. Molecules with strong intramolecular charge transfer (ICT) characteristics, like benzylidenemalononitrile (B1330407) derivatives, often exhibit significant fluorescence and are prime candidates for emissive layers in organic light-emitting diodes (OLEDs) researchgate.netissr-journals.org. For example, a closely related compound, 2-(4-((2-Hydroxyethyl)(methyl)amino)benzylidene)malononitrile (HEMABM), was synthesized and successfully used as a low-molecular-weight fluorescent material in an OLED device rsc.org. This material demonstrated efficient solid-state emission and electroluminescence properties, forming smooth films suitable for device fabrication by solution processing rsc.org. The performance of such materials underscores the potential of the core benzylidenemalononitrile scaffold, for which this compound is a direct precursor. These D-A systems are also investigated as organic semiconductors due to their tunable electronic energy levels and charge transport properties researchgate.net.

Materials with significant nonlinear optical (NLO) properties are crucial for applications in photonics and optical computing. The requirement for a molecule to exhibit NLO activity is a large molecular hyperpolarizability (β), which arises from an asymmetric electronic distribution and significant charge transfer upon excitation. The D-π-A structure formed from this compound is an archetypal design for second- and third-order NLO chromophores researchgate.net. The dicyanomethylene group is one of the strongest electron acceptors used in NLO material design researchgate.net. Research on related compounds, such as 2-(2,4-dimethoxybenzylidene) malononitrile (DMM), has shown significant promise. Bulk single crystals of DMM have been grown and characterized, revealing a high laser-induced damage threshold and positive optical non-linearity, making them useful candidates for NLO devices researchgate.net.

Table 2: NLO Properties of a Representative Benzylidenemalononitrile Derivative (DMM)

| Compound | Property | Measured Value | Significance |

|---|---|---|---|

| 2-(2,4-dimethoxybenzylidene) malononitrile (DMM) | Laser Damage Threshold | 1.75 GW/cm² | High resistance to laser radiation researchgate.net. |

| NLO Behavior | Reverse Saturation Absorption | Indicates positive optical non-linearity suitable for optical limiting researchgate.net. |

The extended π-conjugation in benzylidenemalononitrile derivatives gives rise to strong absorption in the visible spectrum, making them effective chromophores for dyes. The ICT character of these molecules often leads to solvatochromism, where the color of the dye changes depending on the polarity of the solvent. This property is the basis for their use in chemical sensors researchgate.netissr-journals.org. Dyes with planar, aggregative structures have been synthesized and applied to textile substrates to create vapochromic sensors, which detect organic solvent vapors at low concentrations through a visible color change mdpi.com. The sensing mechanism relies on the interaction between the solvent vapor and the dye, which perturbs the electronic structure and aggregation state of the dye molecules, leading to a shift in the absorption spectrum mdpi.com. Furthermore, the reactive nature of the malononitrile group has been exploited to design fluorescent probes that can detect specific analytes, such as hypochlorous acid, in biological systems through a chemical reaction that modulates the ICT process nih.gov.

Supramolecular Chemistry (e.g., self-assembly, host-guest interactions)

While less explored for this specific molecule, the structural features of this compound suggest its potential utility in supramolecular chemistry. The two nitrile groups are excellent hydrogen bond acceptors and can participate in the formation of ordered, self-assembled structures through intermolecular interactions such as C-H···N hydrogen bonds. Crystal structure analyses of related ylidene malononitrile compounds confirm the presence of such interactions, which stabilize the crystal packing nih.gov.

The aromatic ring provides a platform for π-π stacking interactions, another key non-covalent force in directing self-assembly. Additionally, the nitrile groups can act as ligands, coordinating to metal ions to form metallosupramolecular cages or polymers. While specific host-guest systems based on this compound are not widely reported, the molecule's functional groups provide the necessary components to engage in such interactions, either by forming a cavity itself or by being incorporated into a larger macrocyclic host. The combination of hydrogen bonding sites, π-stacking capability, and potential for metal coordination makes it a promising, albeit currently underutilized, building block for the rational design of complex supramolecular architectures.

Future Directions and Research Opportunities for 2 4 Methoxybenzyl Malononitrile

The chemical compound 2-(4-Methoxybenzyl)malononitrile is a versatile intermediate with significant potential for future research and application. Its structure, featuring an activated methylene (B1212753) group flanked by two nitrile functions and a methoxy-substituted benzyl (B1604629) moiety, makes it a prime candidate for a variety of chemical transformations. The following sections explore promising avenues for future investigation, focusing on the development of sustainable synthetic methods, the exploration of novel reactivity, integration into complex reaction sequences, and the use of computational modeling for predictive design.

Q & A

Q. What synthetic routes are available for 2-(4-methoxybenzyl)malononitrile, and how do reaction conditions influence yield?

A common method involves condensation of 4-methoxybenzaldehyde with malononitrile using a base catalyst. For example, in ethanol with piperidine, yields of ~49% are achieved via dropwise addition and recrystallization from ethanol/water . Alternative protocols using phosphorus pentoxide in ethanol under reflux yield 68% after purification . Variations in solvent (e.g., THF vs. ethanol), catalyst (piperidine vs. KCO), and temperature significantly impact reaction efficiency and purity. TLC monitoring and recrystallization are critical for isolating high-purity products.

Q. How is the crystal structure of this compound characterized, and what intermolecular interactions stabilize its lattice?

Single-crystal X-ray diffraction reveals a planar molecular geometry (r.m.s. deviation = 0.023 Å) with weak intermolecular C–H···N and C–H···π interactions along the [010] axis. The absence of strong hydrogen bonds results in columnar stacking, which is typical for malononitrile derivatives. Refinement parameters include C–H distances of 0.93–0.96 Å and isotropic displacement parameters (U) derived from riding models .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- IR spectroscopy : Identifies nitrile (C≡N) stretches near 2200 cm and methoxy (C–O–C) vibrations at ~1250 cm .

- NMR : H NMR shows aromatic protons (δ 7.2–7.8 ppm) and methoxy signals (δ 3.8 ppm); C NMR confirms nitrile carbons (δ 110–115 ppm) .

- MALDI-TOF MS : Using DCTB matrix provides clear molecular ion peaks with minimal fragmentation, ideal for verifying molecular weight and purity .

Advanced Research Questions

Q. How does this compound function as a precursor for nonlinear optical (NLO) materials?

The compound’s extended π-conjugation and electron-withdrawing nitrile groups enhance charge-transfer transitions, critical for second- and third-order NLO properties. Substitutions at the benzylidene position (e.g., with electron-donating methoxy groups) tune the HOMO-LUMO gap, as shown in derivatives like 2-{3-[2-(3-ethoxy-4-methoxy-phenyl)vinyl]-cyclohex-2-enylidene}-malononitrile. Computational studies (e.g., DFT) correlate substituent effects with hyperpolarizability values .

Q. What contradictions exist in reported synthetic yields, and how can they be resolved?